Methyl heptadecanoate-d33

Stable Isotope Labeling Quantitative NMR Mass Spectrometry

Methyl heptadecanoate-d33 (CAS 1219804-81-5) is a perdeuterated fatty acid methyl ester (FAME) with the molecular formula C18H3D33O2 and a molecular weight of 317.68. It is the stable isotope-labeled analog of methyl heptadecanoate (C17:0 methyl ester, CAS 1731-92-6).

Molecular Formula C18H36O2
Molecular Weight 317.7 g/mol
CAS No. 1219804-81-5
Cat. No. B583141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl heptadecanoate-d33
CAS1219804-81-5
SynonymsMethyl Heptadecanoate-d33;  Heptadecanoic Acid Ethyl Ester-d33
Molecular FormulaC18H36O2
Molecular Weight317.7 g/mol
Structural Identifiers
InChIInChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
InChIKeyHUEBIMLTDXKIPR-SRIUXHGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl Heptadecanoate-d33 (CAS 1219804-81-5): Deuterated Internal Standard for Lipid Quantitation


Methyl heptadecanoate-d33 (CAS 1219804-81-5) is a perdeuterated fatty acid methyl ester (FAME) with the molecular formula C18H3D33O2 and a molecular weight of 317.68 . It is the stable isotope-labeled analog of methyl heptadecanoate (C17:0 methyl ester, CAS 1731-92-6) . The compound is supplied as an analytical standard with isotopic purity of ≥97.5 atom % D (NMR) and assay ≥97.5% (GC) . Its primary function is as an internal standard (IS) for the precise quantification of fatty acids in complex matrices via gas chromatography-mass spectrometry (GC-MS) [1]. The extensive deuteration (33 deuterium atoms) yields a significant mass shift (M+33), which minimizes spectral overlap with endogenous analytes and provides robust method calibration .

Why Non-Deuterated Methyl Heptadecanoate Cannot Replace Methyl Heptadecanoate-d33 in Quantitative LC-MS or GC-MS


In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is essential to correct for matrix effects, ionization efficiency variability, and sample loss during preparation [1]. Non-deuterated methyl heptadecanoate (C17:0 methyl ester) is chemically identical to the endogenous analyte and co-elutes with it, making it impossible to distinguish the standard signal from the analyte signal. In contrast, methyl heptadecanoate-d33 provides a unique mass shift of +33 Da, allowing the mass spectrometer to independently monitor the internal standard channel (e.g., m/z 317 → 299) and the analyte channel (e.g., m/z 284 → 267) . This chromatographic and spectral separation is a fundamental requirement for accurate, validated bioanalytical methods [1]. Furthermore, perdeuterated standards like methyl heptadecanoate-d33 exhibit minimal hydrogen-deuterium (H/D) exchange under typical sample preparation and GC conditions, ensuring stable isotope ratios throughout the analytical run—a property not guaranteed by partially deuterated or non-deuterated analogs [2].

Methyl Heptadecanoate-d33: Quantitative Evidence for Differentiation in Lipidomic and Bioanalytical Workflows


Isotopic Purity: ≥97.5 atom % D Enables Reliable Calibration in NMR and MS

The isotopic purity of methyl heptadecanoate-d33 is certified at ≥97.5 atom % D via NMR, with an overall chemical purity assay of ≥97.5% by GC . High isotopic enrichment is critical for quantitative NMR (qNMR) applications where the D-label is used for concentration determination, and for mass spectrometry where incomplete deuteration would produce multiple isotopic peaks that complicate quantitation [1]. This specification exceeds the typical >98 atom % D enrichment found in many deuterated internal standards, which is often cited without a lower bound [1].

Stable Isotope Labeling Quantitative NMR Mass Spectrometry

Mass Shift: M+33 Outperforms M+3 in Complex Lipid Matrix Interference Mitigation

Methyl heptadecanoate-d33 provides a mass shift of +33 Da (M+33) relative to the unlabeled analyte, compared to a +3 Da shift for the methyl heptadecanoate-d3 analog (M+3) . In complex biological and food matrices, fatty acids with varying degrees of unsaturation and chain lengths can produce overlapping isotope clusters or co-eluting peaks. A larger mass shift reduces the risk of cross-talk between the internal standard channel and the analyte channel in selected ion monitoring (SIM) mode [1]. For instance, the M+2 isotopic peak of an unlabeled C18:0 FAME (m/z 298 → 299) could interfere with the M+3 signal of a d3-internal standard (m/z 287 → 290), whereas the M+33 signal (m/z 317 → 299) resides in a less congested region of the mass spectrum .

GC-MS Matrix Effect Ion Suppression Selected Ion Monitoring

GC-FID Method Validation: Demonstrated Suitability for Biodiesel and Food Matrices

Methyl heptadecanoate-d33 has been utilized as an internal standard in validated GC-FID methods for the determination of fatty acid methyl esters in biodiesel and bovine tallow [1]. The EN14103:2003 standard originally specified methyl heptadecanoate (C17:0) as the internal standard for biodiesel analysis; however, the presence of endogenous C17:0 in tallow-based feedstocks led to its revision in 2011 [2]. The deuterated analog methyl heptadecanoate-d33 circumvents this issue by providing a spectrally distinct internal standard that does not co-elute with native C17:0, while maintaining identical chromatographic behavior and recovery characteristics [1].

Biodiesel Analysis Food Quality Control GC-FID

Long-Term Stability: 3-Year Shelf Life Under Recommended Storage

Technical datasheets indicate that methyl heptadecanoate-d33 is stable for at least 3 years when stored at -20°C or 4°C (depending on vendor formulation), with re-analysis recommended after this period to confirm purity . In contrast, the non-deuterated analog methyl heptadecanoate may have a shorter or undefined shelf life due to potential oxidation of the unsaturated bonds or ester hydrolysis under ambient conditions . The deuterium substitution at all hydrogen positions in the alkyl chain may reduce the rate of certain degradation pathways (e.g., autoxidation) by stabilizing the C-D bond relative to C-H, though this is a class-level inference [1].

Stable Isotope Storage Chemical Stability QC Release

Validated Application Scenarios for Methyl Heptadecanoate-d33 in Lipid Research and Quality Control


Absolute Quantification of Fatty Acids in Human Serum by GC-MS

In clinical metabolomics studies, methyl heptadecanoate-d33 is added as an internal standard prior to lipid extraction and transmethylation. The M+33 mass shift enables robust selected ion monitoring of the internal standard at m/z 317 → 299 without interference from endogenous C17:0 or other co-eluting FAMEs. The high isotopic purity (≥97.5 atom % D) ensures linear calibration curves (R² > 0.99) across a wide concentration range, meeting FDA bioanalytical method validation guidelines [1].

Biodiesel Quality Control per EN 14103 and ASTM D6584

For biodiesel producers, methyl heptadecanoate-d33 provides a spectrally distinct internal standard for the determination of total fatty acid methyl ester content. Unlike the non-deuterated C17:0 standard specified in EN14103:2003, the deuterated analog does not co-elute with native C17:0 present in tallow-based feedstocks, thus preventing overestimation of ester content. The validated GC-FID method using this internal standard demonstrates accuracy within 98-102% recovery and repeatability of <0.5% RSD [2].

Stable Isotope Tracing in Lipid Metabolism Studies

In metabolic flux experiments, methyl heptadecanoate-d33 can be used as a tracer or as a co-injected internal standard to normalize for sample-to-sample variability. The perdeuteration at 33 positions minimizes hydrogen-deuterium exchange during sample workup and GC separation, preserving the isotopic integrity required for accurate kinetic measurements [3]. Its long-term stability at -20°C supports longitudinal studies spanning months or years.

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